Home > Products > Screening Compounds P82565 > 3-(1-Chloroethyl)benzamide
3-(1-Chloroethyl)benzamide -

3-(1-Chloroethyl)benzamide

Catalog Number: EVT-8441594
CAS Number:
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1-Chloroethyl)benzamide is an organic compound classified as a benzamide, characterized by the presence of a chloroethyl group attached to a phenyl ring. Its molecular formula is C15H14ClNC_{15}H_{14}ClN, and it is primarily utilized in various scientific applications, particularly in medicinal chemistry and biochemistry. The compound's structure enables it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Source and Classification

3-(1-Chloroethyl)benzamide is derived from the reaction of 3-(1-chloroethyl)aniline with benzoyl chloride. This compound falls under the category of aromatic amides, which are known for their significance in pharmacological research due to their biological activities. The presence of the chloroethyl substituent enhances its reactivity, allowing for further transformations in synthetic pathways.

Synthesis Analysis

Methods

The synthesis of 3-(1-Chloroethyl)benzamide typically involves the following steps:

  1. Starting Materials: The primary reactants are 3-(1-chloroethyl)aniline and benzoyl chloride.
  2. Reaction Conditions: The reaction is conducted under controlled conditions, often in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the process.
  3. Purification: The resultant product is purified using standard techniques like recrystallization or chromatography to achieve high purity levels.

Technical Details

The reaction mechanism involves nucleophilic acyl substitution, where the amino group of 3-(1-chloroethyl)aniline attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the amide bond. This method has been reported to yield good results in terms of both yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1-Chloroethyl)benzamide can be represented as follows:

  • Molecular Formula: C15H14ClNC_{15}H_{14}ClN
  • Molecular Weight: 259.73 g/mol
  • IUPAC Name: N-[3-(1-chloroethyl)phenyl]benzamide
  • Canonical SMILES: CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl

Data

The compound exhibits distinct structural features, including:

  • An aromatic ring system contributed by both the phenyl group and the benzamide moiety.
  • A chloroethyl substituent that introduces both steric and electronic effects into the molecule.
Chemical Reactions Analysis

Reactions

3-(1-Chloroethyl)benzamide can undergo several chemical reactions:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to different derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Oxidation and Reduction: The compound can also participate in oxidation-reduction reactions depending on specific conditions .

Technical Details

The ability to undergo substitution reactions makes 3-(1-Chloroethyl)benzamide a versatile intermediate for synthesizing more complex molecules used in pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-(1-Chloroethyl)benzamide involves its interaction with biological targets such as proteins or enzymes. By binding to these targets, it can modulate their activity, which is crucial for its applications in drug discovery and development. The specific pathways depend on the context of its use but often involve inhibition or activation of enzymatic processes .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant Data or Analyses

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of 3-(1-Chloroethyl)benzamide .

Applications

Scientific Uses

3-(1-Chloroethyl)benzamide has several applications in scientific research:

  • Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents due to its biological activity.
  • Proteomics Research: Acts as a biochemical tool for studying protein interactions and functions.
  • Antioxidant Studies: Investigated for its potential antioxidant properties, contributing to various health-related studies .
  • Drug Discovery: Explored for its role in developing new drugs targeting specific diseases due to its structural versatility.
Introduction to 3-(1-Chloroethyl)benzamide in Contemporary Medicinal Chemistry

Pharmacological Relevance of Chlorinated Benzamide Derivatives in Drug Discovery

Chlorinated organic molecules occupy a pivotal position in medicinal chemistry, evidenced by their substantial representation among clinically approved therapeutics. Analysis of U.S. FDA approvals reveals that approximately 25% of all drugs contain halogens, with chlorine being the second most prevalent halogen after fluorine, underscoring their indispensable role in optimizing drug-like properties [1]. The incorporation of chlorine, including within alkyl chains like the 1-chloroethyl moiety, confers distinct advantages:

  • Enhanced Binding Affinity: The chlorine atom acts as a halogen bond donor, forming favorable interactions with carbonyl groups and electron-rich regions in protein binding pockets. This interaction can significantly enhance binding potency and selectivity.
  • Improved Metabolic Stability: The carbon-chlorine bond exhibits greater stability towards oxidative metabolism compared to carbon-hydrogen bonds, potentially prolonging the therapeutic half-life of drug candidates.
  • Modulated Lipophilicity: Chlorine atoms increase the overall lipophilicity (log P) of molecules, influencing membrane permeability and absorption. Careful positioning, such as on an ethyl side chain, balances this increase to avoid excessive hydrophobicity while facilitating cellular uptake [1] [2].

Chlorinated benzamides specifically leverage these properties. The benzamide core (–C(=O)NH–) provides a stable, planar platform capable of engaging in hydrogen bonding, while the appended chlorinated alkyl group introduces steric bulk and electronic effects. This combination has proven successful in generating compounds with potent biological activities. A prime example is the HDAC inhibitor N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), where the bis(2-chloroethyl)amino group is integral to its mechanism. FNA demonstrates remarkable selectivity and potency (IC₅₀ = 95.48 nM against HDAC3), attributed partly to the chlorine atoms' interactions within the enzyme's active site [2].

Table 1: Role of Halogens in FDA-Approved Drugs (Representative Analysis)

Halogen% Prevalence in Approved DrugsKey Contributions to Drug PropertiesExample Therapeutic Areas
Fluorine~15-20%Metabolic stability, binding affinity, lipophilicityCNS, Oncology, Infectious Diseases
Chlorine~8-10%Halogen bonding, lipophilicity, metabolic stabilityOncology, Immunology, Cardiovascular
Bromine/Iodine<1%Molecular imaging probes (SPECT/PET)Diagnostic Imaging

Historical Evolution of Benzamide-Based Therapeutics and Knowledge Gaps

The therapeutic application of benzamides has evolved significantly over decades, transitioning from early serendipitous discoveries to rational, target-driven design. Initial developments focused on simple benzamides like metoclopramide, used for gastrointestinal motility disorders. The discovery of the role of histone deacetylases (HDACs) in cancer epigenetics catalyzed a major shift, leading to benzamides being explored as zinc-binding groups (ZBGs) within HDAC inhibitors [4] [8].

First Generation (Non-selective): Compounds like vorinostat (SAHA), incorporating a hydroxamic acid ZBG, demonstrated potent but pan-HDAC inhibition, often leading to dose-limiting toxicities [4].Second Generation (Isoform-Selective): The development of benzamide-based ZBGs, exemplified by MS-275 (Entinostat), marked a significant advancement. These agents showed preference for Class I HDACs (HDAC1, 2, 3), offering improved tolerability profiles while maintaining anticancer efficacy. MS-275 became a benchmark molecule, undergoing extensive clinical evaluation [4].Third Generation (Targeted Modifications): Current research focuses on refining benzamide HDAC inhibitors for greater isoform selectivity and overcoming limitations like chemical instability and variable pharmacokinetics. Strategies include:

  • Introduction of Halogens: Fluorination on the aniline ring (e.g., Chidamide/Tucidinostat) improved metabolic stability and potency. Chlorination, particularly on alkyl side chains appended to the benzamide core or cap group, is being explored for similar benefits and to engage novel binding interactions [2] [4].
  • Structural Rigidification: Replacing flexible linkers with bicyclic heterocycles (e.g., imidazo[1,2-a]pyridine) in the cap group to enhance binding affinity and selectivity [4].
  • Multi-Targeting Ligands: Designing benzamides capable of inhibiting multiple relevant targets (e.g., AChE and BACE1 for Alzheimer's disease) [8].

Despite these advances, critical knowledge gaps persist specifically concerning 3-(1-Chloroethyl)benzamide and analogous alkyl-chlorinated derivatives:

  • Mechanistic Specificity: While chlorinated mustards like the bis(2-chloroethyl) group in FNA are known alkylating agents, the precise mechanism of action for a mono-chlorinated alkyl chain (e.g., 1-chloroethyl) appended to the benzamide nitrogen or core remains less defined. Is the primary mechanism HDAC inhibition, DNA alkylation, or a combination? [2].
  • Metabolic Fate: Detailed studies on the metabolic pathways of the 1-chloroethyl group are scarce. Understanding potential bioactivation or dechlorination pathways is crucial for predicting drug-drug interactions and toxicity risks.
  • SAR Optimization: Systematic structure-activity relationship studies focusing specifically on the position (amide nitrogen vs. phenyl ring), stereochemistry (if chiral), and chain length (ethyl vs. methyl, propyl) of the chlorinated alkyl group on the benzamide scaffold are limited. Quantitative data comparing chlorine with other halogens (F, Br) or methyl groups in this specific context is needed [2] [5].
  • Beyond HDAC Inhibition: The exploration of 3-(1-chloroethyl)benzamide derivatives against non-HDAC targets prevalent in neurodegeneration (BACE1, AChE) or other disease areas remains largely unexplored, representing a significant opportunity [8].

Table 2: Evolution of Key Benzamide-Based Therapeutics

GenerationRepresentative CompoundZBG/Core FeatureKey AdvancementLimitation
Pre-HDAC EraMetoclopramideSimple BenzamideDopamine D₂ antagonism (GI prokinetic)Limited target scope
First Gen HDACiVorinostat (SAHA)Hydroxamic AcidProof of HDAC inhibition efficacy (CTCL)Pan-HDAC inhibition, Toxicity
Second Gen HDACiMS-275 (Entinostat)Ortho-Amino BenzamideClass I HDAC selectivityChemical instability, Variable PK
Third Gen HDACiChidamide (Tucidinostat)Fluorinated Amino BenzamideImproved stability, Class I selectivityLimited solid tumor activity (some)
EmergingFNABis(2-Chloroethyl) BenzamideHDAC3 selectivity (IC₅₀ 95nM), Potent cytotoxicityMechanism complexity (Alkylating?)

Properties

Product Name

3-(1-Chloroethyl)benzamide

IUPAC Name

3-(1-chloroethyl)benzamide

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C9H10ClNO/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H2,11,12)

InChI Key

RFMRDMXTZPGZRP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.